molecular formula C16H13NO2 B14626781 Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- CAS No. 59198-04-8

Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B14626781
CAS No.: 59198-04-8
M. Wt: 251.28 g/mol
InChI Key: TZLFQYKSJWMBLA-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Benzoxazole derivatives are widely used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the development of new materials and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of biological activities. They have been studied for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties . For instance, 2-[2-(4-methoxyphenyl)ethenyl]-benzoxazole has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains .

Industry: Benzoxazole derivatives are used in the production of dyes, optical brighteners, and other functional materials. Their unique chemical properties make them valuable in various industrial applications .

Comparison with Similar Compounds

  • 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
  • 4,4’-Bis(2-benzoxazolyl)stilbene
  • 2-[(E)-2-(4-Methoxyphenyl)vinyl]-1,3-benzothiazole

Uniqueness: Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-, stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Compared to similar compounds, it exhibits higher activity against certain mycobacterial strains and has distinct applications in medicinal chemistry .

Properties

CAS No.

59198-04-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3

InChI Key

TZLFQYKSJWMBLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2

Origin of Product

United States

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